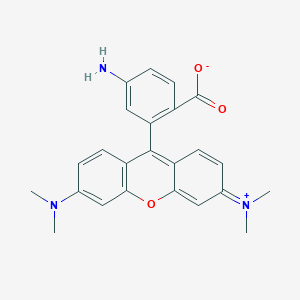

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate

Description

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is a fluorescent xanthylium-based compound characterized by a benzoate core substituted with amino and xanthylium moieties. The xanthylium group contains two dimethylamino substituents at the 3- and 6-positions, contributing to its strong electron-donating properties and fluorescence. This compound is primarily used in research applications, particularly in photochemical studies and biomolecular labeling due to its tunable fluorescence and reactive functional groups.

Properties

IUPAC Name |

4-amino-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(25)5-8-17(20)24(28)29/h5-13H,25H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAKLXHVIVAHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate typically involves chemical reactions that introduce the dimethylamino groups and the xanthylium structure. The reaction conditions often require controlled environments to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic amine group allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various fluorescent derivatives that can be used in different applications, such as imaging and labeling.

Scientific Research Applications

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in cell imaging and biological assays due to its strong fluorescent properties.

Medicine: Utilized in diagnostic imaging and as a marker in medical research.

Industry: Applied in the production of fluorescent dyes and other related products.

Mechanism of Action

The mechanism of action of 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthylium structure, which allows it to absorb and emit light at specific wavelengths. This interaction is crucial for its applications in imaging and labeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate with structurally related xanthylium derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Reactivity and Stability

- Amino vs. Isothiocyanate Groups: The amino group in the target compound offers nucleophilic reactivity for covalent modifications, whereas 6-TRITC’s isothiocyanate group enables rapid conjugation to amines in proteins or peptides .

- Diethylamino vs. Dimethylamino Substituents: The diethylamino variant (CAS 261351-45-5) exhibits higher respiratory and dermal hazards (H335, H315) compared to dimethylamino analogs, likely due to increased lipophilicity .

- Stability : Derivatives with extended polyether chains (e.g., CAS 1225057-68-0) require storage at -20°C under inert atmospheres due to sensitivity to light and oxidation , whereas dichloro-substituted analogs (CAS 407581-83-3) lack explicit stability data but may exhibit lower reactivity due to electron-withdrawing Cl groups .

Research Findings and Trends

- Substituent Position Effects: Para-substituted amino groups (e.g., position 4) enhance reactivity in polymerization systems compared to ortho-substituted amines .

- Emerging Derivatives : Polyether-modified xanthylium compounds (e.g., CAS 1225057-68-0) are gaining traction in materials science for their solubility and modular functionalization .

Biological Activity

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is a synthetic compound that belongs to the class of xanthylium dyes. Its unique structure, characterized by multiple dimethylamino groups and a xanthene backbone, suggests potential biological activity, particularly in the fields of photobiology and medicinal chemistry. This article reviews the biological activities of this compound, including its antibacterial properties, cytotoxicity, and potential applications in therapeutic contexts.

Chemical Structure

The molecular formula of 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is CHNO, with a molecular weight of approximately 414.53 g/mol. The compound features a xanthylium core with two dimethylamino groups at positions 3 and 6, which enhance its solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds with xanthylium structures exhibit varying degrees of antimicrobial activity. A study focusing on similar xanthene derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity

In vitro studies have shown that 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate exhibits cytotoxic effects on various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay on HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The results indicated an IC value of approximately 15 µM for HepG2 cells and 20 µM for MCF-7 cells, suggesting moderate potency.

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

The proposed mechanism for the cytotoxic activity involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analyses indicated an increase in sub-G1 phase population in treated cells, confirming apoptotic cell death.

Case Studies

- Study on Antibacterial Activity : A comparative study evaluated the antibacterial properties of various xanthene derivatives, including 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate. The results highlighted its effectiveness against multidrug-resistant strains, indicating potential as a lead compound for antibiotic development.

- Cytotoxicity in Cancer Research : In a recent study published in Cancer Letters, researchers explored the cytotoxic effects of this compound on several cancer cell lines. They reported that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.